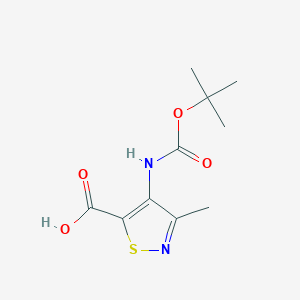

4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . The Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Aplicaciones Científicas De Investigación

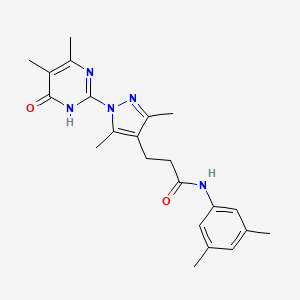

Peptide Synthesis and Dipeptide Nitroanilides

- A series of tert-butyloxycarbonyl amino acid 4-nitroanilides were prepared, demonstrating the utility of 4-((tert-Butoxycarbonyl)amino)-3-methylisothiazole-5-carboxylic acid in synthesizing dipeptide nitroanilides with potential biochemical applications (Schutkowski, Mrestani‐Klaus, & Neubert, 2009).

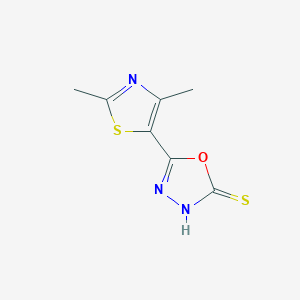

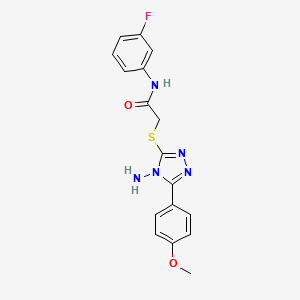

Triazole and Oxazole Synthesis

- The compound facilitated the synthesis of triazole and oxazole derivatives, indicating its role in creating scaffolds for the development of biologically active compounds. This reflects its importance in generating novel chemical entities for therapeutic research (Lkizler, Demirbas, & Lkizler, 1996).

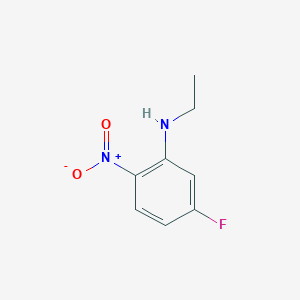

N-tert-Butoxycarbonylation of Amines

- Demonstrated as an efficient method for N-tert-butoxycarbonylation of amines, this process underscores the chemical's role in protecting amine groups during synthetic procedures, enhancing the versatility and efficiency of peptide and amino acid synthesis (Heydari et al., 2007).

Anticancer Agent Design

- Functionalized amino acid derivatives synthesized using this compound have shown potential as new pharmacophores for designing anticancer agents, highlighting its significance in the discovery and development of novel therapeutic agents (Kumar et al., 2009).

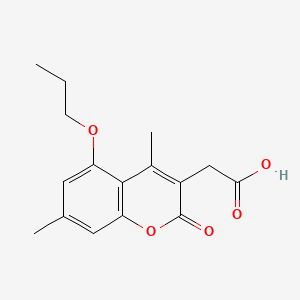

Enantioselective Synthesis

- Its application in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate showcases the compound's role in producing chiral molecules, which are crucial in developing drugs with specific enantiomeric preferences (Magata et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-6(7(8(13)14)17-12-5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOBPYOMFJEYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2740484.png)

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)